4-Amino-3,5-diethoxybenzaldehyde
Description
4-Amino-3,5-diethoxybenzaldehyde is a substituted benzaldehyde derivative featuring an amino group (-NH₂) at the para position and ethoxy groups (-OCH₂CH₃) at the 3- and 5-positions of the benzene ring. This compound is primarily utilized as a synthetic precursor in pharmaceutical research, particularly in the formation of Schiff bases for heterocyclic chemistry. For instance, it reacts with 1,2,4-triazole derivatives to generate bioactive molecules, highlighting its role in drug discovery .
Properties
CAS No. |
909854-06-4 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
4-amino-3,5-diethoxybenzaldehyde |
InChI |
InChI=1S/C11H15NO3/c1-3-14-9-5-8(7-13)6-10(11(9)12)15-4-2/h5-7H,3-4,12H2,1-2H3 |
InChI Key |
SCCPWDWKVPHBFU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1N)OCC)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Benzaldehyde Derivatives
Functional Group and Substitution Patterns
The biological and chemical behavior of benzaldehyde derivatives is heavily influenced by substituent groups. Below is a comparison of 4-Amino-3,5-diethoxybenzaldehyde with three analogous compounds:
Physicochemical Properties
- Solubility: Syringaldehyde is soluble in chloroform, DMSO, and acetone , whereas this compound’s ethoxy groups may reduce water solubility but enhance lipid compatibility compared to hydroxy-substituted analogs.
- Stability: The amino group may render this compound susceptible to oxidation, necessitating storage under inert conditions, unlike the more stable syringaldehyde .
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